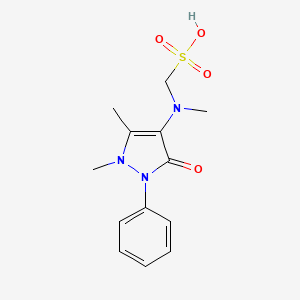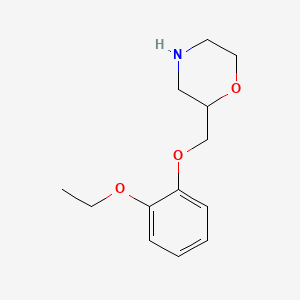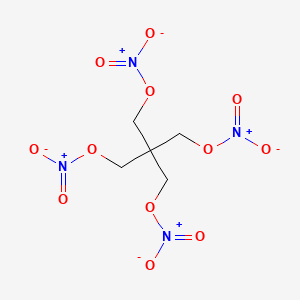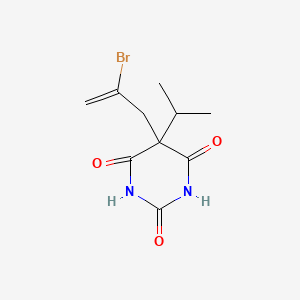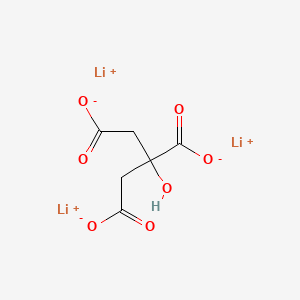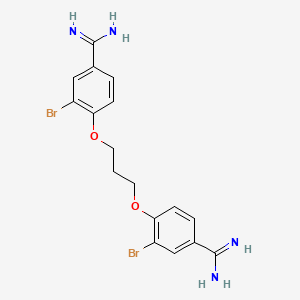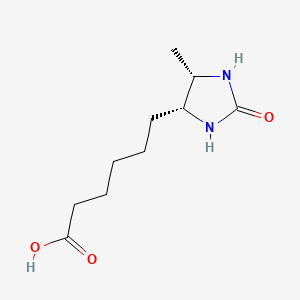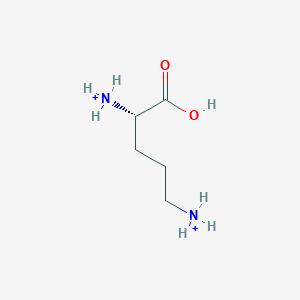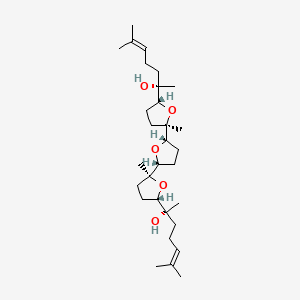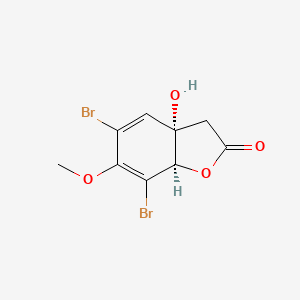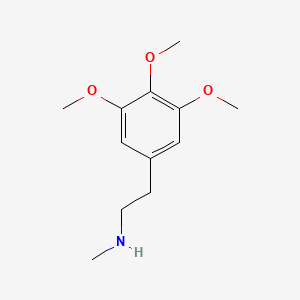
N-Methylmescaline
Descripción general
Descripción
N-Methylmescaline is a primary amine.
Aplicaciones Científicas De Investigación
Stimulus Properties and Behavioral Studies
N-Methylmescaline (NMM) has been studied for its interoceptive stimuli in comparison to mescaline. Research involving rats trained to discriminate between a drugged (mescaline) and a non-drugged state revealed that NMM did not produce responses similar to mescaline, regardless of the dose or route of administration. This suggests that NMM might not play a significant role in mescaline-induced internal stimuli (Browne, Harris, & Ho, 2004).
Neuropharmacology and Pain Management
The N-methyl-D-aspartate (NMDA) receptor is a critical player in pain mechanisms. A study on the effects of intrathecal administration of NMDA receptor antagonists like ketamine on postoperative pain in rats indicated that these receptors might not be central in postoperative pain behaviors, suggesting that NMM, a derivative of mescaline with structural similarities to NMDA receptor antagonists, may also be relevant in this context (Zahn & Brennan, 1998).
Antidepressant Effects
Given the role of brain glutamate systems and NMDA receptors in the pathophysiology of major depression, NMM's structural relation to NMDA receptor-modulating drugs might provide insights into potential antidepressant effects. A study exploring the treatment effects of NMDA receptor antagonists in patients with depression underscores the relevance of this receptor in depression and potentially implicates derivatives like NMM in future research (Berman et al., 2000).
DNA Repair and Carcinogenesis
NMM's structural similarity to other methylating agents, which target DNA and are subject to DNA repair mechanisms, might make it relevant in studies of carcinogenesis and DNA repair. The interplay between DNA repair enzymes and DNA lesions, including those induced by methylating agents, is crucial in cancer protection and formation, as demonstrated in a study on colon carcinogenesis (Wirtz et al., 2010).
Propiedades
Número CAS |
4838-96-4 |
|---|---|
Nombre del producto |
N-Methylmescaline |
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
OTXANOLOOUNVSR-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C(=C1)OC)OC)OC |
SMILES canónico |
CNCCC1=CC(=C(C(=C1)OC)OC)OC |
Otros números CAS |
4838-96-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

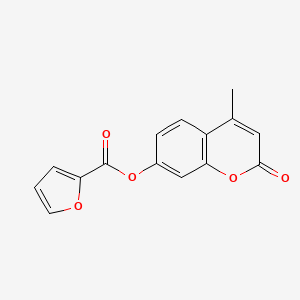
![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)
